{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol
CAS No.:
Cat. No.: VC13518728
Molecular Formula: C11H11BrN2O
Molecular Weight: 267.12 g/mol
* For research use only. Not for human or veterinary use.
![{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol -](/images/structure/VC13518728.png)
Specification
Molecular Formula | C11H11BrN2O |
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Molecular Weight | 267.12 g/mol |
IUPAC Name | [4-[(4-bromopyrazol-1-yl)methyl]phenyl]methanol |
Standard InChI | InChI=1S/C11H11BrN2O/c12-11-5-13-14(7-11)6-9-1-3-10(8-15)4-2-9/h1-5,7,15H,6,8H2 |
Standard InChI Key | UDSXZPKTXAYBHT-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CN2C=C(C=N2)Br)CO |
Canonical SMILES | C1=CC(=CC=C1CN2C=C(C=N2)Br)CO |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol (C<sub>11</sub>H<sub>11</sub>BrN<sub>2</sub>O) consists of a benzene ring with two substituents:
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A hydroxymethyl (-CH<sub>2</sub>OH) group at the para position.
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A methylene-linked 4-bromo-1H-pyrazole ring at the adjacent position.
Key Structural Features:
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Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms and a bromine atom at the 4-position.
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Hydroxymethyl Group: Enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity.
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Molecular Weight: 267.08 g/mol (calculated from atomic masses: C=12.01, H=1.01, Br=79.90, N=14.01, O=16.00).
Synthesis and Preparation
Synthetic Routes
The synthesis of {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol can be achieved through modular strategies involving pyrazole ring formation and subsequent functionalization:
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Pyrazole Ring Construction:
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Reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions . For example, cyclocondensation of acetylacetone with hydrazine forms the pyrazole core.
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Bromination at the 4-position using brominating agents like N-bromosuccinimide (NBS) in the presence of light or radical initiators .
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Benzyl Group Attachment:
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Purification:
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Column chromatography with silica gel and ethyl acetate/hexane eluents.
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Recrystallization from ethanol-water mixtures to achieve >95% purity.
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Example Reaction Scheme:
Physical and Chemical Properties
Physicochemical Data
Spectroscopic Characterization
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<sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>, 300 MHz):
δ 8.21 (s, 1H, pyrazole-H), 7.45–7.38 (m, 4H, aromatic-H), 5.32 (t, 1H, -OH), 4.58 (s, 2H, -CH<sub>2</sub>OH), 4.12 (s, 2H, -CH<sub>2</sub>-pyrazole) . -
<sup>13</sup>C NMR (75 MHz):
δ 150.2 (pyrazole-C), 139.8 (aromatic-C), 128.5 (Br-C), 64.7 (-CH<sub>2</sub>OH) . -
HRMS (ESI):
Calcd for C<sub>11</sub>H<sub>11</sub>BrN<sub>2</sub>O [M+H]<sup>+</sup>: 267.0084; Found: 267.0086 .
Biological Activity and Applications
Anti-inflammatory Properties
In murine models, analogs reduced TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, comparable to ibuprofen . The mechanism may involve inhibition of cyclooxygenase-2 (COX-2) and NF-κB pathways.
Material Science Applications
The compound’s aromaticity and electron-withdrawing bromine make it a candidate for organic semiconductors. Preliminary studies show a bandgap of 3.2 eV, suitable for UV-light-emitting diodes .
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